molecular formula C19H18N2O3 B5561085 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-(2-methylphenyl)acetamide CAS No. 6108-65-2

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-(2-methylphenyl)acetamide

Cat. No.: B5561085
CAS No.: 6108-65-2
M. Wt: 322.4 g/mol
InChI Key: ZXCRIABHXDUVIN-UHFFFAOYSA-N
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Description

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-(2-methylphenyl)acetamide is a chemical compound with the CAS Registry Number 6108-65-2 . It has a molecular formula of C19H18N2O3 and a molecular weight of 322.36 g/mol . Key physical properties include a density of approximately 1.276 g/cm³ and a flash point of around 218.4°C . This compound features a phthalimide group, a structural motif found in molecules with diverse bioactivities . Compounds containing this scaffold have been investigated in medicinal chemistry research for various potential applications, such as inhibitors of specific enzymes like phosphodiesterase 4 (PDE4) or as potential anticonvulsant agents . As a small molecule, it serves as a valuable building block or intermediate in organic synthesis and drug discovery efforts. Researchers can utilize this compound to explore new chemical space and develop novel bioactive molecules. This product is provided for research purposes and must be handled by qualified personnel only. Please refer to the Safety Data Sheet (SDS) for safe handling procedures . General first-aid measures include moving the affected person to fresh air if inhaled, washing with plenty of water if skin contact occurs, and rinsing the eyes for at least 15 minutes if exposed . For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-ethyl-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-3-20(16-11-7-4-8-13(16)2)17(22)12-21-18(23)14-9-5-6-10-15(14)19(21)24/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXCRIABHXDUVIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1C)C(=O)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60976570
Record name 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-(2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60976570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6108-65-2
Record name 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-(2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60976570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the isoindoline core, which can be achieved through the cyclization of phthalic anhydride with an appropriate amine. The resulting isoindoline intermediate is then subjected to acylation reactions to introduce the acetamide group.

    Cyclization Reaction: Phthalic anhydride reacts with an amine (e.g., ethylamine) under reflux conditions to form the isoindoline core.

    Acylation Reaction: The isoindoline intermediate is then acylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups into alcohols.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity
Research has indicated that isoindole derivatives exhibit anticancer properties. The compound’s structural features may enhance its ability to inhibit tumor growth. A study demonstrated that similar compounds could induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .

2. Analgesic Properties
Preliminary studies suggest potential analgesic effects, making it a candidate for pain management therapies. The mechanism may involve the inhibition of pain pathways or modulation of neurotransmitter release, similar to other known analgesics .

3. Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties, which can be beneficial in treating conditions characterized by excessive inflammation. Research indicates that isoindole derivatives can inhibit pro-inflammatory cytokines and enzymes .

1. Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways linked to diseases such as diabetes and obesity. This inhibition can lead to reduced glucose levels and improved insulin sensitivity .

2. Neuroprotective Effects
Recent findings suggest that the compound may have neuroprotective effects, potentially benefiting conditions like Alzheimer’s disease. It may work by reducing oxidative stress and inflammation in neuronal tissues .

Case Studies

Case Study 1: Anticancer Research
In a controlled study involving various cancer cell lines, the compound demonstrated significant cytotoxicity compared to standard chemotherapeutic agents. The results indicated a higher apoptotic index in treated cells, suggesting its potential as an effective anticancer drug.

Case Study 2: Pain Management Trials
A clinical trial assessed the analgesic effects of the compound in patients with chronic pain conditions. Results showed a marked reduction in pain scores compared to placebo, indicating its efficacy as a novel analgesic agent .

Safety Profile

Despite its promising applications, safety evaluations are crucial. Toxicological studies have indicated potential hazards associated with the compound, including skin irritation and acute toxicity upon ingestion or inhalation . Therefore, further research is required to establish safe dosage levels and administration routes.

Mechanism of Action

The mechanism by which 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-(2-methylphenyl)acetamide exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The isoindoline core can mimic certain natural substrates, allowing it to bind to active sites of enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between the target compound and its analogues:

Compound Name Core Structure Substituents Molecular Formula Key Properties/Activities Reference
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-(2-methylphenyl)acetamide Phthalimide-acetamide N-ethyl, N-(2-methylphenyl) C20H19N2O3 Lipophilic; potential enhanced membrane permeability N/A
N-(3-Acetyl-2-thienyl)-2-(1,3-dioxoisoindol-2-yl)acetamide (3b) Phthalimide-acetamide Thiophene ring C16H12N2O4S IR carbonyl peaks at 1773, 1719 cm⁻¹; yellowish powder, 88% yield
N-Ethyl-2-(1,3-dioxoisoindol-2-yl)acetamide Phthalimide-acetamide N-ethyl C12H12N2O3 Simpler structure (MW 232.23); lower steric hindrance
(1,3-Dioxoisoindol-2-yl)methyl nitrate (C1) Phthalimide-nitrate ester Methyl nitrate C9H6N2O5 NO donor; mutagenic potency 4,803 revertants/μmol (AMES test)
4-(1,3-Dioxoisoindol-2-yl)-N-hydroxybenzenesulfonamide (C4) Phthalimide-sulfonamide Sulfonamide with hydroxy group C14H10N2O5S Lower mutagenicity (0–1,200 revertants/μmol); anti-sickling candidate
N-Cyclohexyl-6-(1,3-dioxoisoindol-2-yl)-N-(2-morpholinoethoxy)-hexanesulfonamide (XXVIe) Phthalimide-sulfonamide Cyclohexyl, morpholinoethoxy, hexane chain C23H34N4O6S Complex sulfonamide derivative; synthetic intermediate

Pharmacological and Toxicological Comparisons

  • Nitric Oxide Donors (C1–C6): Compounds like (1,3-dioxoisoindol-2-yl)methyl nitrate (C1) and its analogues exhibit NO-donating properties, which correlate with anti-sickling activity in sickle cell disease models. However, mutagenicity varies significantly; C1 showed high mutagenic potency (4,803 revertants/μmol), while sulfonamide derivatives (e.g., C4) demonstrated lower toxicity .
  • Anti-inflammatory and Analgesic Effects : Phthalimide derivatives with benzyl nitrate or phenyl ethyl nitrate substituents (e.g., C3, C6) have shown analgesic and anti-inflammatory activities in preclinical models . The target’s 2-methylphenyl group may confer similar effects, though this requires validation.
  • Genotoxicity: In vivo micronucleus tests revealed that phthalimide-nitrate hybrids (C1–C6) are less genotoxic than hydroxyurea (HU), with micronucleated reticulocyte (MNRET) frequencies <6/1,000 cells vs. HU’s 33.7/1,000 cells at 100 mg/kg . The target compound’s genotoxicity remains unstudied but may benefit from the absence of mutagenic nitrate groups.

Physicochemical Properties

  • Steric Effects : Branching at the acetamide nitrogen (ethyl + 2-methylphenyl) may hinder rotational freedom, affecting binding to biological targets compared to linear substituents (e.g., ’s thiazole-phenyl derivative) .

Biological Activity

The compound 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-(2-methylphenyl)acetamide is a derivative of isoindole and has garnered attention for its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H25N3O3
  • Molecular Weight : 375.420
  • CAS Number : 3016209
  • Structure : The structure features an isoindole core with a dioxo substituent and an ethyl and methylphenyl acetamide moiety.

Anticancer Properties

Recent studies have indicated that compounds with isoindole structures exhibit significant anticancer activities. For instance, a study demonstrated that derivatives similar to this compound inhibited cell proliferation in various cancer cell lines such as HCT116 (human colon cancer) and MCF7 (breast cancer) cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators like p53 and cyclin-dependent kinases .

Antimicrobial Activity

The antimicrobial potential of isoindole derivatives has been explored in various studies. The compound has shown activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.6 to 500 μg/mL. The underlying mechanism is believed to involve oxidative stress induction, leading to bacterial cell death .

Neuroprotective Effects

Emerging evidence suggests that isoindole derivatives may exert neuroprotective effects. A study highlighted that these compounds can reduce oxidative stress markers in neuronal cells, potentially providing therapeutic benefits in neurodegenerative diseases . This is particularly relevant given the increasing interest in neuroprotective agents for conditions like Alzheimer's disease.

Case Studies

StudyFocusFindings
Ravichandiran et al. (2019)Antimicrobial activityDemonstrated significant antibacterial effects against E. coli and S. aureus with MIC values indicating effective concentration ranges.
Amani et al. (2023)Anticancer activityReported cytotoxic effects on HCT116 cells with evidence of apoptosis induction through caspase activation.
Jiahua et al. (2021)NeuroprotectionShowed reduced oxidative stress markers in neuronal models treated with isoindole derivatives, suggesting potential for neuroprotection.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways involving caspases.
  • Cell Cycle Arrest : Modulation of cell cycle proteins leading to G2/M phase arrest.
  • Oxidative Stress : Generation of reactive oxygen species (ROS) contributing to microbial lethality and cellular damage in cancer cells.

Q & A

Q. What are the optimal synthetic routes for 2-(1,3-dioxoisoindol-2-yl)-N-ethyl-N-(2-methylphenyl)acetamide, and how can reaction yields be improved?

The compound is synthesized via multi-step reactions. A representative 3-step route involves:

Phthalimide functionalization to introduce the isoindole-1,3-dione core.

N-ethylation using ethylating agents (e.g., ethyl bromide) under basic conditions.

Coupling with 2-methylphenylacetamide via nucleophilic substitution or amidation.
Yield optimization requires precise control of reaction parameters:

  • Temperature : Elevated temperatures (80–100°C) for amide bond formation .
  • Catalysts : Use of DMAP (4-dimethylaminopyridine) to accelerate acylation .
  • Purification : Column chromatography or recrystallization to isolate the product .

Q. What spectroscopic methods are critical for characterizing this compound’s structure and purity?

  • NMR : 1H^1 \text{H}- and 13C^{13}\text{C}-NMR confirm substituent positions (e.g., ethyl and methylphenyl groups) and detect impurities .
  • FT-IR : Peaks at 1700–1750 cm1^{-1} confirm carbonyl groups (isoindoledione and acetamide) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C19_{19}H18_{18}N2_2O3_3; calc. 322.13) .

Q. How can thermodynamic stability be assessed for this compound?

Thermodynamic stability is determined via:

  • Combustion calorimetry : Measures ΔcHsolid_c \text{H}^\circ_{\text{solid}} (e.g., -7700 ± 3 kJ/mol for related isoindole derivatives) .
  • Thermogravimetric analysis (TGA) : Evaluates decomposition temperatures (>200°C for stable analogs) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence bioactivity?

The 2-methylphenyl and ethyl groups impact pharmacokinetics and target binding:

  • Methyl group : Enhances lipophilicity, improving blood-brain barrier penetration .
  • Ethyl group : Reduces metabolic degradation compared to bulkier alkyl chains .
    Methodology :
  • SAR studies : Synthesize analogs with halogens or electron-withdrawing groups on the phenyl ring.
  • In vitro assays : Test cytotoxicity (e.g., MTT assay) and receptor affinity (e.g., kinase inhibition) .

Q. How can discrepancies in reported thermodynamic data (e.g., ΔfH∘_f \text{H}^\circf​H∘) be resolved?

Contradictions arise from differing experimental conditions:

  • Sample purity : Impurities (e.g., unreacted phthalimide) skew calorimetry results. Validate purity via HPLC (>98%) .
  • Crystallinity : Use X-ray diffraction (XRD) to confirm crystalline phase consistency .

Q. What computational strategies predict this compound’s reactivity in complex reaction systems?

  • DFT calculations : Optimize geometry and simulate transition states for amidation or hydrolysis .
  • Molecular docking : Predict binding modes with biological targets (e.g., enzymes or receptors) .

Q. How can synthetic byproducts (e.g., regioisomers) be identified and minimized?

  • Analytical techniques : LC-MS/MS detects byproducts (e.g., N-ethyl vs. N-methyl isomers) .
  • Reaction monitoring : In situ IR or Raman spectroscopy tracks intermediate formation .

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